![molecular formula C28H28FN7O2 B10857251 Irak4-IN-22](/img/structure/B10857251.png)
Irak4-IN-22
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Overview
Description
IRAK4-IN-22 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are essential for innate immune responses. Inhibition of IRAK4 has been shown to have potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, starting materials such as substituted anilines and aldehydes can be condensed to form imidazoles or pyrazoles.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation and Continuous Flow Chemistry: Automated systems and continuous flow reactors are employed to increase efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
IRAK4-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
IRAK4-IN-22 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of IRAK4 in various chemical pathways and reactions.
Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by toll-like receptors and interleukin-1 receptors.
Medicine: The compound has shown potential in preclinical studies for treating inflammatory diseases, autoimmune disorders, and certain cancers. .
Industry: this compound is used in the development of new drugs and therapeutic agents targeting IRAK4.
Mechanism of Action
IRAK4-IN-22 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its catalytic activity. By binding to this domain, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Emavusertib: An investigational IRAK4 inhibitor currently being assessed in clinical trials for various cancers.
PF-06650833: A selective IRAK4 inhibitor that has been studied for its potential in treating autoimmune diseases.
Uniqueness of IRAK4-IN-22
This compound is unique due to its specific binding affinity and selectivity for the kinase domain of IRAK4. This selectivity allows for targeted inhibition of IRAK4-mediated signaling pathways without affecting other kinases. Additionally, this compound has demonstrated potent anti-inflammatory and anti-cancer activities in preclinical studies, making it a promising candidate for further development .
Biological Activity
IRAK4 (Interleukin-1 receptor-associated kinase 4) is a critical component of the Toll-like receptor (TLR) signaling pathway, which plays a vital role in innate immunity. The compound Irak4-IN-22 is a selective inhibitor targeting IRAK4, designed to modulate inflammatory responses and has shown promise in various preclinical studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different disease models, and potential therapeutic applications.
IRAK4 functions as a serine/threonine kinase that is activated upon TLR engagement. It is essential for the phosphorylation of downstream signaling molecules, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of IRAK4 disrupts this signaling cascade, resulting in reduced inflammation and tumor growth.
Efficacy in Preclinical Models
Case Studies:
- Pancreatic Ductal Adenocarcinoma (PDAC) :
- Autoimmune Diseases :
- Lupus Models :
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound across various studies:
Study | Model | Key Findings | Outcome |
---|---|---|---|
PDAC Study | PDAC Cell Lines | Reduced NF-κB activity, chemoresistance, and tumor growth; enhanced gemcitabine efficacy | Significant tumor growth inhibition |
KT-474 Study | Hidradenitis Suppurativa | Over 90% IRAK4 degradation; inhibited cytokine response to TLR stimulation | Reduced inflammation |
Lupus Study | Murine Lupus Models | Enhanced glucocorticoid efficacy; reduced autoantibody production | Improved disease outcomes |
Research Findings
Recent studies have highlighted several critical aspects of IRAK4's role in disease processes:
- Inflammatory Cytokine Production : Inhibition of IRAK4 significantly reduces the secretion of TNF-α, IL-6, and IL-1β from macrophages upon TLR stimulation .
- Tumor Growth Regulation : Elevated IRAK4 activity has been linked to poor prognosis in cancers such as diffuse large B-cell lymphoma (DLBCL), where targeting IRAK4 has shown promise in reducing tumor viability .
- Scaffold Function : Beyond its kinase activity, IRAK4 serves as a scaffold for myddosome formation, crucial for TLR signaling. Disruption of this function by selective inhibitors presents a novel therapeutic avenue for treating inflammatory diseases .
Properties
Molecular Formula |
C28H28FN7O2 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-(2-fluoropyridin-4-yl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H28FN7O2/c29-22-14-16(8-9-31-22)21-15-32-28(33-20-5-3-4-19(13-20)27(38)36-10-1-2-11-36)35-26(21)34-24-18-7-6-17(12-18)23(24)25(30)37/h3-9,13-15,17-18,23-24H,1-2,10-12H2,(H2,30,37)(H2,32,33,34,35)/t17-,18+,23+,24-/m1/s1 |
InChI Key |
FLZAOAIEJUXTAH-HJOCRKTISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=NC=C6)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=NC=C6)F |
Origin of Product |
United States |
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